molecular formula C16H18N2 B3316660 1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine CAS No. 954260-60-7

1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine

Cat. No.: B3316660
CAS No.: 954260-60-7
M. Wt: 238.33 g/mol
InChI Key: OEZFNZZRJOEHHS-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide is a propanamide derivative featuring a 5-amino-2-methylphenyl aromatic ring linked to a dimethylamino-substituted propanamide moiety. Its structural uniqueness lies in the combination of an electron-rich aromatic system (due to the amino and methyl substituents) and a tertiary amine group in the side chain, which may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name

[4-(2,3-dihydroindol-1-ylmethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c17-11-13-5-7-14(8-6-13)12-18-10-9-15-3-1-2-4-16(15)18/h1-8H,9-12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZFNZZRJOEHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Aromatic Substituents Side Chain Features Biological Activity/Application References
N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide 5-Amino-2-methylphenyl Dimethylamino propanamide Discontinued (potential research use)
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) 4-Fluorophenyl thiazole Furan-2-yl propanamide KPNB1 inhibition, anticancer activity
N-(5-Amino-2-methoxyphenyl)-3,3,3-trifluoropropanamide 5-Amino-2-methoxyphenyl Trifluoropropanamide Unknown (fluorine-enhanced stability)
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide 3-Fluorophenylamino, phenyl Simple propanamide Unknown (fluorine for electronic modulation)
(S)-2-(Butylamino)-3-(1H-indol-3-yl)-N-(2-(pyridin-2-yl)ethyl)propanamide (S21) Indol-3-yl, pyridin-2-yl ethyl Butylamino propanamide Potential CNS or receptor-targeting

Key Observations:

Aromatic Ring Modifications: The 5-amino-2-methylphenyl group in the target compound provides electron-donating substituents, which contrast with 4-fluorophenyl (electron-withdrawing in Compound 31) or 2-methoxyphenyl (moderate electron-donating in Compound 926254-26-4) . Fluorine substitution (e.g., in Compounds 31 and 10) is often employed to enhance metabolic stability and binding affinity through hydrophobic interactions .

Compounds like S21 and S45 incorporate heterocycles (e.g., pyridyl, indolyl) for enhanced receptor targeting, a feature absent in the target compound .

Biological Activity

The compound 1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine (C16H18N2, MW: 238.33) is a member of the indole-based family of compounds, which have garnered significant interest due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine features an indole moiety linked to a phenyl group via a methanamine bridge. This unique structure is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC16H18N2
Molecular Weight238.33 g/mol
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have indicated that indole derivatives exhibit promising anticancer properties. For instance, 1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects on human cancer cell lines (MCF-7 and HeLa), the compound demonstrated an IC50 value of approximately 5 µM, indicating significant antiproliferative activity compared to standard chemotherapeutic agents .

The mechanism of action for this compound appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it may modulate pathways related to apoptosis and cell cycle regulation.

MechanismDescription
Apoptosis InductionTriggers programmed cell death in cancer cells
Cell Cycle ArrestInterferes with the normal progression of the cell cycle
Inhibition of MetastasisReduces the ability of cancer cells to spread

Antimicrobial Activity

In addition to anticancer properties, 1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine has shown antimicrobial activity against various bacterial strains.

Case Study: Antibacterial Evaluation

A study conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited inhibition zones ranging from 15 mm to 20 mm, showcasing its potential as an antimicrobial agent .

Neuroprotective Effects

Emerging research suggests that indole derivatives may also possess neuroprotective effects. The compound has been investigated for its ability to protect neuronal cells from oxidative stress-induced damage.

Table: Neuroprotective Activity

Study FocusFindings
Oxidative Stress ModelsSignificant reduction in neuronal cell death at concentrations above 10 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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